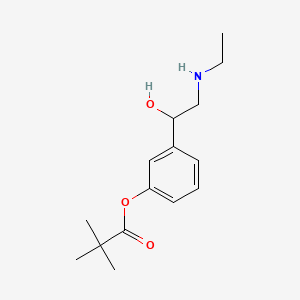
Etilefrine pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Etilefrine pivalate is a sympathomimetic agent that was never marketed. It is the 3-pivalate ester of etilefrine (ethylnorphenylephrine) and has much greater lipophilicity than etilefrine .
准备方法
Synthetic Routes and Reaction Conditions
Etilefrine pivalate can be synthesized through the esterification of etilefrine with pivalic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to increase the reaction rate
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters would be essential to scale up the synthesis from laboratory to industrial scale.
化学反应分析
Types of Reactions
Etilefrine pivalate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield etilefrine and pivalic acid.
Oxidation: The phenolic group in this compound can be oxidized to form quinones.
Substitution: The ethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Etilefrine and pivalic acid
Oxidation: Quinones and other oxidized derivatives
Substitution: Various substituted etilefrine derivatives
科学研究应用
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: Investigating its effects on adrenergic receptors and related signaling pathways.
Medicine: Potential use as a cardiovascular agent due to its sympathomimetic properties.
Industry: Possible applications in the development of new pharmaceuticals and chemical intermediates.
作用机制
Etilefrine pivalate exerts its effects by acting as an agonist of α1 and β1 adrenergic receptors . This interaction leads to vasoconstriction and increased cardiac output, stroke volume, and blood pressure . The compound stimulates both α and β adrenergic receptors, which are involved in the regulation of cardiovascular functions .
相似化合物的比较
Etilefrine pivalate is similar to other pivalate esters such as:
- Pivenfrine (phenylephrine pivalate)
- Dipivefrine (epinephrine dipivalate)
Uniqueness
This compound is unique due to its higher lipophilicity compared to etilefrine, which may enhance its ability to cross biological membranes and exert its effects more efficiently . This property makes it a valuable compound for research and potential therapeutic applications.
List of Similar Compounds
- Pivenfrine (phenylephrine pivalate)
- Dipivefrine (epinephrine dipivalate)
- Etilefrine (ethylnorphenylephrine)
属性
CAS 编号 |
100696-30-8 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC 名称 |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |
InChI 键 |
DRMHNJGOEAYOIZ-UHFFFAOYSA-N |
规范 SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


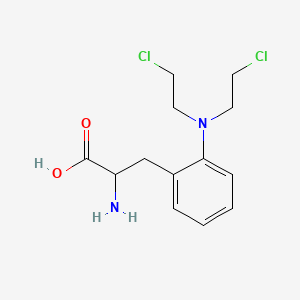
![4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol](/img/structure/B10784595.png)
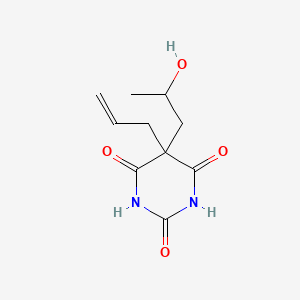
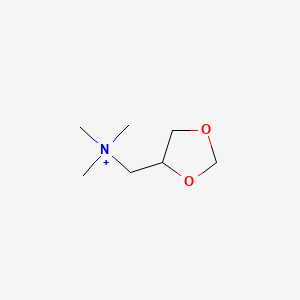


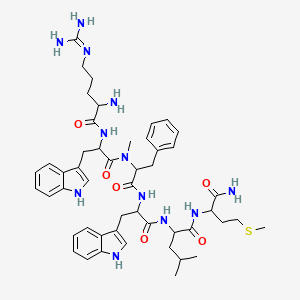
![10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10784629.png)
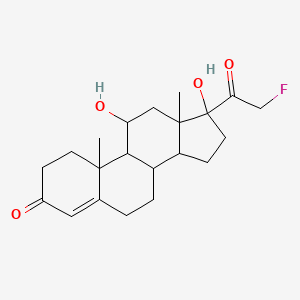
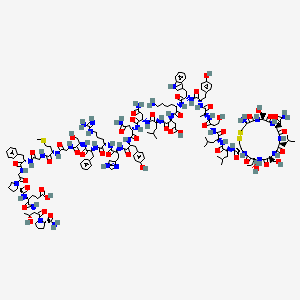
![[(1R,6S,8R,14S,16S)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784644.png)

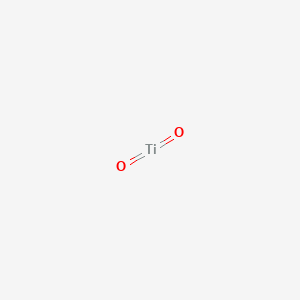
![[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3Z)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784658.png)
